

PF-03654764: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-03654764

Cat. No.: B1256340

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of **PF-03654764**, a potent and selective histamine H3 receptor antagonist. The information is curated to support research and development efforts in fields such as allergic rhinitis, for which this compound has been investigated.^[1]

Chemical Structure and Properties

PF-03654764, with the IUPAC name trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutane-1-carboxamide, is a small molecule antagonist of the histamine H3 receptor.^[2] Its chemical and physical properties are summarized in the tables below.

Chemical Identification

Identifier	Value
IUPAC Name	trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutane-1-carboxamide ^[2]
SMILES	<chem>CC(C)CNC(=O)[C@H]1C--INVALID-LINK--(C1)C1=CC(F)=C(CN2CCCC2)C=C1</chem> ^[3]
Molecular Formula	C20H28F2N2O ^[2]
CAS Number	935840-35-0

Physicochemical Properties

Property	Value
Molecular Weight	350.45 g/mol
pKa (Strongest Basic)	8.15
Solubility	10 mM in DMSO
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2
Rotatable Bond Count	6

Pharmacological Properties

PF-03654764 is a potent and selective antagonist of the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.[\[4\]](#)

Mechanism of Action

As a histamine H3 receptor antagonist, **PF-03654764** blocks the inhibitory presynaptic autoreceptors on histaminergic neurons.[\[4\]](#) This action prevents the negative feedback loop of histamine, leading to increased histamine synthesis and release in the brain.[\[4\]](#) The H3 receptor also functions as a heteroreceptor, and its antagonism can modulate the release of other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[\[4\]](#)

Binding Affinity

PF-03654764 exhibits high binding affinity for the human and rat histamine H3 receptors.

Receptor	Cell Line	Ki (nM)	pKi
Human H3	Whole cell assay	1.2	8.98
Rat H3	Whole cell assay	7.9	8.10
Human H3	HEK-293 cells	1.4	8.84
Rat H3	HEK-293 cells	19	7.73

PF-03654764 demonstrates over 1000-fold selectivity for the H3 receptor compared to other histamine receptor subtypes.[1][2]

Pharmacokinetics

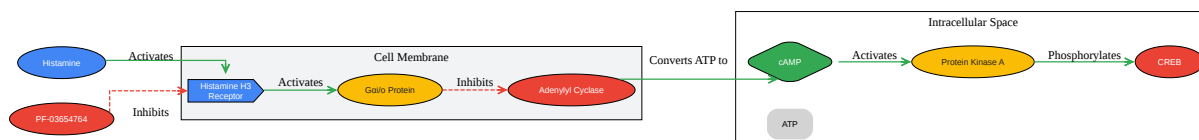
Pharmacokinetic studies have been conducted in preclinical animal models.

Species	Dose	Cmax (ng/mL)	AUC0-24 (ng·h/mL)
Sprague-Dawley Rat	10 mg/kg (oral, 14 days)	8057	67400
Beagle Dog	1 mg/kg (oral, 7 days)	6302	18175

In human liver microsomes, **PF-03654764** has a half-life (T1/2) of 120 minutes.[2]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gai/o-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, **PF-03654764** blocks these downstream effects.



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Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

Synthesis of PF-03654764

While a detailed, step-by-step synthesis protocol is proprietary, the general synthetic scheme can be found in the primary literature describing its discovery. The synthesis involves a multi-step process culminating in the formation of the final cyclobutanecarboxamide structure.

Histamine H3 Receptor Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound like **PF-03654764** to the histamine H3 receptor.

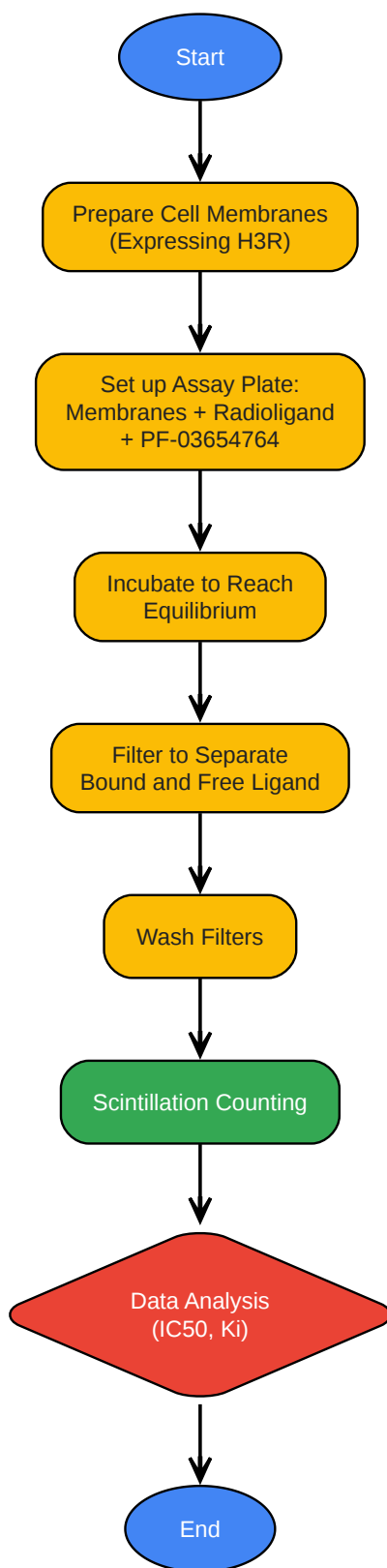
Materials:

- Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor.
- Radioligand: [3H]N α -methylhistamine.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- Test Compound: **PF-03654764** at various concentrations.
- Scintillation Fluid.
- 96-well filter plates.
- Scintillation counter.

Procedure:

- Membrane Preparation: Thaw frozen cell pellets expressing the H3 receptor and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, then wash and resuspend them in the assay buffer. Determine the protein concentration of the membrane preparation.

- Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the [3H]N α -methylhistamine radioligand, and varying concentrations of **PF-03654764**.
- Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the IC₅₀ value (the concentration of **PF-03654764** that inhibits 50% of the specific binding of the radioligand). The K_i value can then be calculated using the Cheng-Prusoff equation.

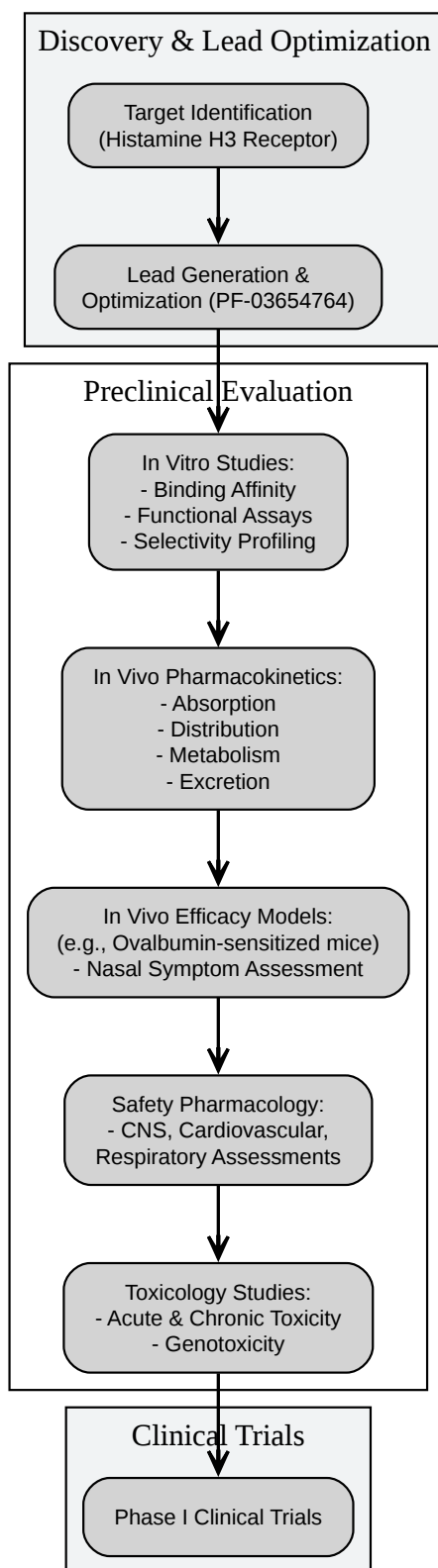


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Caption: Radioligand Binding Assay Workflow.

Preclinical Development Workflow for Allergic Rhinitis

The preclinical development of a histamine H3 receptor antagonist for allergic rhinitis typically follows a structured workflow to assess efficacy and safety before clinical trials.



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Caption: Preclinical Development Workflow.

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- To cite this document: BenchChem. [PF-03654764: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256340#pf-03654764-chemical-structure-and-properties]

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